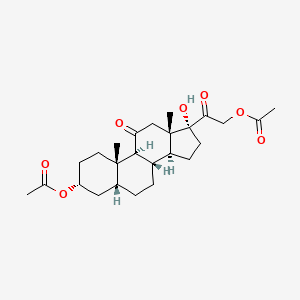

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate)

説明

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) is a synthetic steroidal derivative characterized by a saturated 5β-pregnane backbone with hydroxyl groups at positions 3α, 17, and 21, and acetyl esters at positions 3 and 21. Its molecular formula is C₂₅H₃₄O₈, with a molecular weight of 486.53 g/mol (estimated from ). The 5β configuration confers rigidity to the A/B ring junction, distinguishing it from 5α-pregnane analogs.

特性

IUPAC Name |

[2-(3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQRJZNDFRAFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951089 | |

| Record name | 17-Hydroxy-11,20-dioxopregnane-3,21-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28439-40-9 | |

| Record name | 17-Hydroxy-11,20-dioxopregnane-3,21-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation, acetylation, and other functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis techniques, including continuous flow reactors and advanced purification methods. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.

化学反応の分析

Types of Reactions

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

科学的研究の応用

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) has several scientific research applications:

Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders and cancer.

Industry: Utilized in the synthesis of other complex steroid derivatives and as a reference standard in analytical chemistry.

作用機序

The mechanism of action of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling and metabolic regulation.

類似化合物との比較

Core Skeleton and Ring Saturation

- 5β-Pregnane vs. 5α-Pregnane :

- Differs in the A/B ring junction (5α vs. 5β), altering steric interactions with receptors.

- Molecular weight: 406.52 g/mol (mono-acetate) vs. 486.53 g/mol (diacetate).

The 5α configuration may reduce metabolic clearance compared to 5β derivatives .

Unsaturated Analogs :

- Contains a Δ⁴ double bond (unsaturated A ring), essential for glucocorticoid receptor (GR) binding.

- Lacks acetylation, leading to higher polarity and shorter half-life than acetylated derivatives .

Substituent Modifications

- Hydroxylation Patterns :

- Shares the 5β-pregnane backbone and 3α-hydroxy group but includes an 11β-hydroxy group, enhancing GR affinity.

Fluorinated Derivatives :

- Contains a 9α-fluoro and 16β-methyl group, augmenting anti-inflammatory potency.

- The Δ¹,⁴ diene structure increases GR binding affinity but introduces susceptibility to hepatic metabolism .

Acetylation and Esterification

- Mono-Acetates: 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione 21-acetate ():

- Acetylation only at position 21 reduces lipophilicity compared to the diacetate.

Molecular weight: 390.47 g/mol (vs. 486.53 g/mol for diacetate) .

Di-Acetates :

- Contains a Δ¹,⁴ diene and 16α-hydroxy group, enhancing mineralocorticoid activity.

- Mono-acetylation at position 21 contrasts with the dual 3,21-diacetylation in the target compound .

Physicochemical Properties

Table 1: Comparative Data for Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acetylation Sites |

|---|---|---|---|---|

| Target Compound | C₂₅H₃₄O₈ | 486.53 | 3α,17,21-trihydroxy, 5β-pregnane | 3,21 |

| 3α,21-Dihydroxy-5β-pregnane-11,20-dione | C₂₁H₃₂O₄ | 348.48 | 3α,21-dihydroxy, 5β-pregnane | None |

| Betamethasone Acetate | C₂₄H₃₁FO₆ | 434.50 | 9α-F, 16β-Me, Δ¹,⁴ diene | 21 |

| Fludrocortisone Acetate | C₂₃H₃₁FO₆ | 422.49 | 9α-F, Δ⁴-ene | 21 |

| 16α-Hydroxyprednisolone Acetate | C₂₃H₃₀O₇ | 418.48 | 16α-hydroxy, Δ¹,⁴ diene | 21 |

生物活性

3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) (CAS No. 28439-40-9) is a synthetic steroid derivative notable for its complex structure and significant biological activities. This compound is often utilized in research for its potential therapeutic applications, particularly in the fields of endocrinology and oncology.

Chemical Structure and Properties

- Molecular Formula : C25H36O7

- Molecular Weight : 448.55 g/mol

- Chemical Synonyms :

- 3α,21-Bis(acetyloxy)-17-hydroxy-5β-pregnane-11,20-dione

- Pregnane-11,20-dione, 3,21-bis(acetyloxy)-17-hydroxy-, (3α,5β)-

The compound features multiple hydroxyl groups and acetate moieties that contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with steroid receptors. It modulates the activity of these receptors, influencing gene expression and cellular functions related to hormonal signaling and metabolic regulation. The specific pathways affected include:

- Hormonal regulation

- Metabolic pathways

- Gene transcription modulation

Hormonal Effects

Research indicates that 3alpha,17,21-trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) exhibits significant activity in modulating steroid hormone pathways. It acts as a precursor in the synthesis of various C21-steroid hormones which are crucial for numerous physiological processes.

Anti-inflammatory Properties

Studies have shown that derivatives of this compound possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Cytotoxicity and Cancer Research

The compound has been investigated for its potential cytotoxic effects against various cancer cell lines. It has demonstrated the ability to induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and disruption of cellular homeostasis.

Case Studies

-

Study on Hormonal Regulation :

A study exploring the effects of this compound on adrenal steroidogenesis found that it significantly influences the production of cortisol by modulating enzyme activities involved in steroid metabolism . -

Anti-inflammatory Activity :

In vitro experiments demonstrated that compounds related to 3alpha,17,21-trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) effectively reduced the levels of inflammatory markers in cultured macrophages . -

Cytotoxic Effects :

Research focusing on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers .

Data Tables

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 3alpha,17,21-Trihydroxy-5beta-pregnane-11,20-dione 3,21-di(acetate) be experimentally validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of protons. X-ray crystallography is recommended for definitive confirmation of stereochemistry, particularly for the 5beta (A-ring) and 3alpha/17alpha/21-hydroxyl configurations . Comparative analysis with known pregnane derivatives (e.g., 5alpha-pregnan-3,20-dione analogs) can resolve ambiguities in ring conformations .

Q. What analytical techniques are suitable for quantifying the purity of this compound in synthetic batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240–250 nm for ketone groups) is optimal for purity assessment. Validate the method using pharmacopeial standards for corticosteroids (e.g., USP monographs for betamethasone acetate, which share structural similarities) . Thin-layer chromatography (TLC) on silica gel with chloroform/methanol (9:1) can provide rapid preliminary purity checks .

Advanced Research Questions

Q. How can discrepancies in reported enzymatic conversion rates of this compound (e.g., 11beta-hydroxysteroid dehydrogenase activity) be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4, 37°C, NADPH cofactor) to isolate variables. Use kinetic assays (e.g., spectrophotometric monitoring of NADPH depletion at 340 nm) to compare substrate specificity with structurally related pregnanes (e.g., 5alpha-pregnan-3,20-dione vs. 5beta derivatives). Address contradictions by analyzing enzyme source variability (e.g., human vs. rat liver microsomes) .

Q. What computational strategies optimize the synthesis of this compound’s 3,21-diacetate derivatives?

- Methodological Answer : Employ density functional theory (DFT) to model acetylation reaction energetics, focusing on steric hindrance at the 3alpha and 21-hydroxyl groups. Validate predictions with experimental parameters (e.g., acetic anhydride equivalents, reaction time). Process simulation tools (e.g., COMSOL Multiphysics) can model heat transfer and mixing efficiency for scale-up .

Q. How does this compound interact with glucocorticoid receptors compared to endogenous corticosteroids?

- Methodological Answer : Perform competitive binding assays using radiolabeled dexamethasone (³H) and HEK-293 cells transfected with human glucocorticoid receptor (GR). Calculate IC₅₀ values and compare with cortisol or betamethasone acetate controls. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences due to the 5beta-pregnane backbone and diacetate groups .

Q. What in vitro models are appropriate for studying the metabolic stability of this compound?

- Methodological Answer : Use primary hepatocyte cultures or liver microsomes (human/rat) to assess phase I/II metabolism. Monitor metabolites via LC-MS/MS, targeting deacetylated products (3alpha,17,21-triol) and 11-keto derivatives. Compare degradation rates with structurally similar synthetic corticosteroids (e.g., prednisolone acetate) .

Data Contradiction & Validation

Q. How should conflicting data on the compound’s anti-inflammatory potency in animal models be addressed?

- Methodological Answer : Standardize animal models (e.g., murine carrageenan-induced paw edema) by controlling variables like dosing regimen (oral vs. subcutaneous) and genetic background (e.g., C57BL/6 vs. BALB/c). Use pharmacodynamic modeling to correlate plasma concentrations (measured via LC-MS) with efficacy metrics. Cross-validate results with in vitro NF-κB inhibition assays .

Q. What strategies validate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC for loss of parent compound and formation of 3,21-diol or 11-keto byproducts. Compare degradation pathways with structurally related 21-acetate corticosteroids (e.g., hydrocortisone acetate) .

Methodological Framework Integration

Q. How can AI-driven experimental design improve structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Train machine learning models on datasets of pregnane derivatives’ biological activities (e.g., IC₅₀ values for GR binding). Use generative adversarial networks (GANs) to propose novel analogs with optimized acetate group positioning. Validate predictions with parallel synthesis and high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。